2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[1-(4-propylphenyl)ethyl]acetamide
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Overview
Description
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[1-(4-propylphenyl)ethyl]acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a piperazine ring substituted with a 2-fluorophenyl group and an acetamide moiety linked to a 4-propylphenyl group. Its unique structure makes it a valuable subject in various fields, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[1-(4-propylphenyl)ethyl]acetamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-fluoroaniline with ethylene glycol to form 2-fluorophenylpiperazine.
Acetamide Formation: The intermediate is then reacted with 1-(4-propylphenyl)ethylamine in the presence of acetic anhydride to form the final acetamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[1-(4-propylphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[1-(4-propylphenyl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated for potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[1-(4-propylphenyl)ethyl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and fluorophenyl group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-nitrophenyl)acetamide
- 4-(4-(2-fluorophenyl)piperazin-1-yl)-2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine
Uniqueness
Compared to similar compounds, 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[1-(4-propylphenyl)ethyl]acetamide is unique due to its specific substitution pattern, which can result in distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C23H30FN3O |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[1-(4-propylphenyl)ethyl]acetamide |
InChI |
InChI=1S/C23H30FN3O/c1-3-6-19-9-11-20(12-10-19)18(2)25-23(28)17-26-13-15-27(16-14-26)22-8-5-4-7-21(22)24/h4-5,7-12,18H,3,6,13-17H2,1-2H3,(H,25,28) |
InChI Key |
BDLDINKKPGJCCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(C)NC(=O)CN2CCN(CC2)C3=CC=CC=C3F |
Origin of Product |
United States |
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